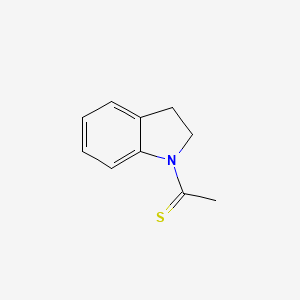

1-(Indolin-1-yl)ethanethione

Description

Structure

3D Structure

Properties

CAS No. |

16078-31-2 |

|---|---|

Molecular Formula |

C10H11NS |

Molecular Weight |

177.265 |

IUPAC Name |

1-(2,3-dihydroindol-1-yl)ethanethione |

InChI |

InChI=1S/C10H11NS/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 |

InChI Key |

ILWYEOOMJQVVHW-UHFFFAOYSA-N |

SMILES |

CC(=S)N1CCC2=CC=CC=C21 |

Synonyms |

1H-Indole, 2,3-dihydro-1-(1-thioxoethyl)- (9CI) |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is the cornerstone for determining the solution-state structure of 1-(Indolin-1-yl)ethanethione. The substitution of oxygen with sulfur in the acetyl group significantly influences the electronic environment of nearby nuclei.

A key characteristic of N-acyl and N-thioacyl indolines is the restricted rotation around the N-C(S) bond due to its partial double bond character. This phenomenon, which is more pronounced in thioamides than in amides, can lead to the presence of distinct rotational isomers (rotamers), often designated as E and Z forms. nih.govresearchgate.net For N-thioacetylindoline, studies have indicated that the Z-form is the predominant isomer. researchgate.net This restricted rotation makes the protons of the two methylene (B1212753) groups in the indoline (B122111) ring diastereotopic, meaning they are chemically non-equivalent and will show separate signals in the NMR spectrum. researchgate.net

The ¹H NMR spectrum provides detailed information about the proton environments. The aromatic protons on the benzene (B151609) ring of the indoline moiety typically appear as a complex set of multiplets in the downfield region. The aliphatic protons of the indoline ring (a four-proton system) are expected to present as two triplets, corresponding to the -CH₂-CH₂- unit. However, due to the slow rotation around the N-C(S) bond, these signals may appear as more complex patterns or even as two distinct sets of signals for the major (Z) and minor (E) rotamers. researchgate.net The methyl protons of the thioacetyl group would appear as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H4, H5, H6, H7 (Aromatic) | 7.0 - 8.0 | m | - |

| H2 (Indoline -CH₂) | ~ 4.2 | t | ~ 8.5 |

| H3 (Indoline -CH₂) | ~ 3.1 | t | ~ 8.5 |

| Thioacetyl -CH₃ | ~ 2.7 | s | - |

Note: The chemical shifts are estimates based on related structures and general thioamide characteristics. The indoline methylene protons (H2, H3) may show more complex splitting due to restricted rotation.

The ¹³C NMR spectrum is crucial for identifying all unique carbon atoms in the molecule. A significant feature in the spectrum of this compound is the chemical shift of the thiocarbonyl carbon (C=S). Thioamide thiocarbonyls are considerably deshielded compared to their amide carbonyl counterparts, typically resonating 30 ppm or more downfield. nih.gov Therefore, the C=S carbon of this compound is expected to appear in the 200-210 ppm range. nih.gov The remaining carbon signals for the aromatic and aliphatic portions of the indoline ring and the thioacetyl methyl group would appear at their characteristic chemical shifts. libretexts.org

Heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign each proton signal to its directly attached carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted δ (ppm) |

|---|---|

| C=S (Thiocarbonyl) | 200 - 210 |

| C7a (Aromatic Quaternary) | ~ 143 |

| C3a (Aromatic Quaternary) | ~ 132 |

| C4, C5, C6, C7 (Aromatic) | 115 - 128 |

| C2 (Indoline -CH₂) | ~ 53 |

| C3 (Indoline -CH₂) | ~ 28 |

| Thioacetyl -CH₃ | ~ 30 |

Note: The chemical shifts are estimates. The C=S shift is based on general values for thioamides. nih.gov

To resolve any structural ambiguities, particularly regarding connectivity and spatial arrangement, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would confirm the connectivity within the indoline ring. jeolusa.com It would show correlations between the adjacent aromatic protons and, crucially, between the protons of the C2 and C3 methylene groups, confirming the -CH₂-CH₂- spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy) : A NOESY experiment provides information about which atoms are close to each other in space, which is vital for determining the preferred conformation (Z vs. E) around the N-C(S) bond. nih.govuomustansiriyah.edu.iq For the predominant Z-isomer, a cross-peak would be expected between the thioacetyl methyl protons and the H-7 proton of the indoline ring, as they are on the same side of the restricted bond. The absence or weakness of a cross-peak between the methyl protons and the C2 protons would further support the Z-conformation.

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Techniques

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the compound's elemental formula. For this compound, the molecular formula is C₁₀H₁₁NS. HRMS would be used to confirm the calculated exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass. jeolusa.com

Table 3: HRMS Data for this compound

| Formula | Calculated Exact Mass [M]⁺ |

|---|

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to provide detailed structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the thioacyl group and fragmentation of the indoline ring system.

A prominent fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the thioacetyl group (•CSCH₃) or a ketene-like species (CH₂=C=S), resulting in the formation of an indoline cation (m/z 118). Another likely fragmentation is the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion. The fragmentation of the indoline ring itself could lead to the loss of ethylene (B1197577) (C₂H₄), yielding a characteristic fragment. arizona.edulibretexts.org Analyzing these fragments allows for the confirmation of the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

The thioamide group (-C(=S)-N-) is of particular interest. The carbon-sulfur double bond (C=S) stretching vibration is known to be less localized than the C=O stretch in amides and often couples with other vibrations, leading to a wider range of observed frequencies. oup.com In tertiary thioamides, this mode is heavily mixed with N-CH₃ skeletal vibrations. For secondary thioamides, which are structurally analogous to this compound (where the nitrogen is part of the indoline ring), the C=S stretch contributes to several bands. The so-called "thioamide bands" are complex vibrations involving contributions from ν(C=S), ν(C-N), and δ(N-H) modes. The ν(C=S) character is often distributed over a range, typically appearing between 1250 cm⁻¹ and 600 cm⁻¹. umd.eduresearchgate.netspecac.comresearchgate.net

The indoline portion of the molecule contributes characteristic aromatic and aliphatic vibrations. These include aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹, C=C stretching vibrations within the benzene ring around 1600-1450 cm⁻¹, and aliphatic C-H stretching from the five-membered ring's methylene groups (CH₂) between 2940 and 2840 cm⁻¹. umd.edu

A summary of the expected prominent vibrational bands for this compound is presented below.

Interactive Table: Expected Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment | Functional Group | Reference(s) |

| 3100–3000 | Medium | ν(C-H) | Aromatic (Indoline) | umd.edu |

| 2940–2840 | Medium | ν(C-H) | Aliphatic (Indoline CH₂) | libretexts.orgumd.edu |

| 1620–1580 | Medium | ν(C=C) | Aromatic (Indoline) | umd.edu |

| 1550–1450 | Medium | δ(N-H) + ν(C-N) (Thioamide II band) | Thioamide | oup.com |

| 1400–1200 | Strong | ν(C-N) + δ(N-H) + ν(C=S) (Thioamide I band) | Thioamide | oup.comresearchgate.net |

| 1250-1000 | Medium-Weak | ν(C=S) (often coupled) | Thioamide | specac.com |

| 850-650 | Strong | ν(C=S) + ν(C-S) (Thioamide III band) | Thioamide | researchgate.net |

| 750-700 | Strong | γ(C-H) out-of-plane bend | Aromatic (Indoline) | umd.edu |

Note: This table is illustrative, based on data from analogous compounds. ν = stretching, δ = in-plane bending, γ = out-of-plane bending.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

As of the latest database searches, a specific single-crystal X-ray diffraction structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, the structural characteristics can be reliably inferred from the extensive body of crystallographic data available for related aromatic thioamides. figshare.comacs.orgacs.org These studies reveal consistent and predictable patterns in molecular geometry and packing. The thioamide functional group, in particular, dictates many of the key structural features due to its unique electronic and hydrogen-bonding properties. acs.orgnih.gov

Based on analyses of similar molecules, this compound would be expected to crystallize in a common centrosymmetric space group, such as P2₁/c or P-1. The table below presents a set of plausible, illustrative crystallographic parameters for the compound.

Interactive Table: Illustrative Crystallographic Data for this compound

| Parameter | Expected Value | Description |

| Chemical Formula | C₁₀H₁₁NS | The elemental composition of the molecule. |

| Formula Weight | 177.27 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequent centrosymmetric space group. rsc.org |

| Z | 4 | The number of molecules in the unit cell. |

| Key Bond Length (C=S) | ~1.66 Å | The expected length of the carbon-sulfur double bond in a thioamide. nih.gov |

| Key Bond Length (C-N) | ~1.33 Å | The expected length of the thioamide C-N bond, indicating partial double bond character. iucr.org |

Note: This data is hypothetical and serves as a representative example based on crystallographic studies of analogous thioamide compounds.

The thioamide functional group can exist in two tautomeric forms: the thione form [R-C(=S)-NH-R'] and the thioenol (or imidothiol) form [R-C(-SH)=N-R']. ucj.org.uanih.gov For simple thioamides, extensive research has shown that the thione tautomer is overwhelmingly more stable and is the form predominantly, if not exclusively, observed in the solid state. scispace.com This preference is attributed to the greater π-electron stabilization in the thione form. scispace.com Therefore, it is expected that this compound exists as the thione tautomer in its crystalline phase.

A defining feature of the crystal structure of secondary thioamides is the formation of robust hydrogen-bonding networks. figshare.comacs.org The thioamide N-H group is a strong hydrogen-bond donor, while the thione sulfur atom is a moderately good hydrogen-bond acceptor. acs.orgnih.gov This donor-acceptor pairing facilitates the formation of a highly predictable and stable supramolecular synthon: a centrosymmetric dimer where two molecules are linked by a pair of N-H···S hydrogen bonds. rsc.orgresearchgate.net This interaction forms a characteristic eight-membered ring described by the graph-set notation R²₂(8). rsc.org This N-H···S hydrogen bond is a crucial interaction governing the crystal packing of many thioamides. uts.edu.auacs.org Studies on related compounds show that these interactions are strong, with N···S distances typically falling in the range of 3.3 to 3.5 Å. rsc.orgrsc.org

Interactive Table: Typical N-H···S Hydrogen Bond Geometry in Thioamide Dimers

| Parameter | Typical Range | Description | Reference(s) |

| D-H Distance (Å) | ~0.86 | The covalent bond length of the N-H donor (often standardized in refinement). | rsc.org |

| H···A Distance (Å) | 2.4 - 2.7 | The distance from the hydrogen to the sulfur acceptor atom. | rsc.org |

| D···A Distance (Å) | 3.3 - 3.5 | The total distance between the donor nitrogen and acceptor sulfur atoms. | rsc.orgrsc.org |

| D-H···A Angle (°) | 150 - 170 | The angle of the hydrogen bond, which tends to be close to linear. | rsc.org |

D = Donor (Nitrogen); A = Acceptor (Sulfur).

Analysis of crystal structures of similar aromatic thioamides reveals that C-H···π interactions are common. iucr.org In the case of this compound, the hydrogen atoms of the thioacetyl's methyl group or the aliphatic protons on the indoline ring can act as weak donors, interacting with the π-electron cloud of the aromatic ring of an adjacent dimer. These interactions help to link the dimers into more extended motifs, such as one-dimensional tapes or two-dimensional layers. rsc.org

Computational and Theoretical Studies of 1 Indolin 1 Yl Ethanethione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to predict molecular properties. researchgate.net It is frequently used to determine the ground-state electronic structure of molecules. nih.gov For 1-(Indolin-1-yl)ethanethione, DFT calculations provide a foundational understanding of its geometry, stability, and electronic characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govstackexchange.com Using DFT methods, such as the B3LYP functional combined with a suitable basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. nih.gov The optimized structure would reveal the planarity of the indoline (B122111) ring system and the orientation of the ethanethione group relative to the ring.

Electronic structure analysis provides information on the distribution of electrons within the molecule. Properties such as the molecular electrostatic potential (MEP) can be mapped to identify electron-rich and electron-deficient regions. researchgate.net For this compound, the sulfur atom of the thioamide group is expected to be a region of high negative electrostatic potential, making it a likely site for electrophilic attack, while the hydrogen atoms on the aromatic ring would exhibit positive potential. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) Note: Specific calculated values for this compound are not available in the searched literature. This table illustrates the type of data obtained from DFT geometry optimization.

| Parameter | Atom(s) | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=S | Data not available | |

| N-C (thioacyl) | Data not available | |

| C-N (ring) | Data not available | |

| **Bond Angles (°) ** | ||

| N-C=S | Data not available | |

| C-N-C | Data not available | |

| Dihedral Angles (°) | ||

| C(ring)-N-C=S | Data not available |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. numberanalytics.comnumberanalytics.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. numberanalytics.comresearchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. dergipark.org.trinformaticsjournals.co.in These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netmdpi.com These parameters provide a quantitative basis for predicting how the molecule will behave in chemical reactions. researchgate.net For this compound, the HOMO is expected to be localized on the indoline ring and the sulfur atom, while the LUMO would likely be distributed over the thioamide group.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound (Illustrative) Note: Specific calculated values for this compound are not available in the searched literature. This table illustrates the type of data obtained from FMO analysis.

| Parameter | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | Data not available |

| LUMO Energy (ELUMO) | - | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

| Ionization Potential (IP) | -EHOMO | Data not available |

| Electron Affinity (EA) | -ELUMO | Data not available |

| Chemical Hardness (η) | (IP - EA) / 2 | Data not available |

| Electronegativity (χ) | (IP + EA) / 2 | Data not available |

| Electrophilicity Index (ω) | χ² / (2η) | Data not available |

DFT calculations are widely used to predict spectroscopic data, which can aid in the characterization of novel compounds. nih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign experimental IR spectra. Key vibrational modes for this compound would include the C=S stretching frequency of the thioamide group and C-H and C-N stretching modes of the indoline ring.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for confirming the structure of the synthesized molecule by comparing calculated shifts to experimental data. nmrdb.orgnmrdb.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. faccts.denih.govornl.gov This analysis helps to understand the electronic transitions, such as n→π* or π→π*, that are responsible for the molecule's absorption of light. faccts.de

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule. mdpi.com For this compound, MD simulations could be used to explore the rotational barrier around the N-C bond of the thioamide group and to understand the flexibility of the five-membered ring of the indoline moiety. This provides insight into the accessible conformations of the molecule in different environments, such as in solution. mdpi.com

Quantum Chemical Methods for Reaction Pathway Elucidation and Transition State Characterization

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. rsc.orgresearchgate.net These methods can identify the structures of reactants, products, intermediates, and, crucially, transition states—the high-energy, transient species that represent the barrier to a reaction. arxiv.orgmit.edupennylane.ai For this compound, these calculations could be used to model its reactivity, for example, in reactions involving the nucleophilic sulfur atom. By characterizing the transition state, the activation energy can be determined, providing a quantitative measure of the reaction rate. arxiv.orgrsc.org

Molecular Modeling and Docking Studies for Ligand-Receptor Interaction Prediction (within chemical systems, not biological outcomes)

Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) binds to a receptor. While often used in drug discovery, these methods can also predict interactions within purely chemical systems, such as a host-guest complex or a molecule interacting with a surface. Docking algorithms can predict the preferred orientation and conformation of this compound when it binds to a specific site, and scoring functions can estimate the strength of this interaction. nih.govnih.gov Such studies could explore, for instance, how this compound might interact with a cyclodextrin (B1172386) cavity or adsorb onto a metallic surface, providing insights into its potential for applications in materials science or catalysis. mdpi.com

Structure–Reactivity Relationship (SRR) Investigations through Computational Approaches

No published research is currently available on the computational and theoretical investigations into the structure-reactivity relationship of this compound.

Reactivity and Reaction Mechanisms of 1 Indolin 1 Yl Ethanethione

Thioamide Reactivity Profiles

The thioamide functional group is central to the molecule's characteristic reactions. Its electronic structure is distinct from that of its amide analogue, leading to unique reactivity patterns.

The thiocarbonyl group (C=S) in 1-(Indolin-1-yl)ethanethione exhibits dual reactivity, functioning as both a nucleophile and an electrophile. youtube.com The sulfur atom, with its available lone pairs of electrons and greater polarizability compared to oxygen, acts as a soft nucleophilic center. uzh.chnih.gov It readily reacts with soft electrophiles.

Conversely, the thiocarbonyl carbon is electrophilic. This is due to the electron-withdrawing effect of the sulfur atom, which creates a partial positive charge on the carbon. Consequently, it is susceptible to attack by nucleophiles. However, the reactivity of thioamides is generally different from their amide counterparts. For instance, the reaction of thioacyl chlorides with nucleophiles can be slower than that of acyl chlorides, a difference attributable to the electronic distributions in the respective intermediates. nih.gov The replacement of oxygen with sulfur leads to significant changes in charge populations, particularly at the carbonyl and thiocarbonyl carbons. nih.gov

The reaction of the thiocarbonyl group can be summarized as follows:

Nucleophilic Attack on Sulfur: The electron-rich sulfur atom can be attacked by various electrophiles, including carbenes and carbenoids, to form intermediates like thiocarbonyl ylides. uzh.chbohrium.com

Electrophilic Attack on Carbon: The electron-deficient carbon atom is a target for a wide range of nucleophiles.

Table 1: Comparative Reactivity of Carbonyl vs. Thiocarbonyl Groups

| Feature | Carbonyl Group (C=O) | Thiocarbonyl Group (C=S) | Rationale |

| Polarity | Highly Polar | Less Polar, More Polarizable | Oxygen is more electronegative than sulfur. |

| Carbon Electrophilicity | Strongly Electrophilic | Moderately Electrophilic | The C=S bond is weaker and the charge difference is less pronounced than in C=O. nih.gov |

| "Oxygen/Sulfur" Nucleophilicity | Weakly Nucleophilic Oxygen | Strongly Nucleophilic Sulfur | Sulfur's lone pairs are more diffuse, higher in energy, and more available for bonding. uzh.ch |

| Typical Reactions | Nucleophilic addition | Nucleophilic addition, Thio-Claisen, Cycloadditions via ylides. uzh.chbohrium.com | The unique properties of sulfur enable a broader range of reactions. |

Like other compounds containing a thioamide group, this compound can exist in a tautomeric equilibrium between the thione form and the enethiol form. beilstein-journals.org This phenomenon, known as prototropic tautomerism, involves the migration of a proton and the shifting of a double bond. nih.gov

The equilibrium between the two tautomers is influenced by several factors, including solvent polarity, temperature, and pH. In many cases, the thione form is thermodynamically more stable. However, the enethiol tautomer can be favored in non-polar solvents or through stabilization by intramolecular hydrogen bonding. The ability to switch between these forms is a key aspect of the compound's reactivity, as the enethiol provides a distinct set of reactive sites. beilstein-journals.org

Figure 1: Thione-Enethiol tautomeric equilibrium in this compound.

Figure 1: Thione-Enethiol tautomeric equilibrium in this compound.

Nucleophilic and Electrophilic Behavior of the Thiocarbonyl Group

Indoline (B122111) Ring Reactivity

The indoline ring system consists of an aniline-like aromatic part and a saturated five-membered ring. The reactivity of each part is distinct.

The benzene (B151609) ring of the indoline moiety is activated towards electrophilic aromatic substitution (EAS) by the nitrogen atom. The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, increasing its electron density. This makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.

The nitrogen atom is a powerful ortho-, para-directing group. lkouniv.ac.inyoutube.com However, the N-thioacetyl group is electron-withdrawing and deactivating. In cases of competing directing effects, the more powerful activating group dictates the regioselectivity. lkouniv.ac.in Therefore, the activating effect of the indoline nitrogen dominates. Substitution is directed to the ortho (C7) and para (C5) positions relative to the nitrogen. Due to significant steric hindrance from the fused five-membered ring and the thioacetyl group, electrophilic attack occurs preferentially at the C5 (para) position. nih.gov

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product | Minor Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 1-(5-Nitroindolin-1-yl)ethanethione | 1-(7-Nitroindolin-1-yl)ethanethione |

| Halogenation | Br₂ / FeBr₃ | 1-(5-Bromoindolin-1-yl)ethanethione | 1-(7-Bromoindolin-1-yl)ethanethione |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(5-Acylindolin-1-yl)ethanethione | Reaction may be inhibited by complexation of the catalyst with the thioamide. |

| Sulfonation | Fuming H₂SO₄ | 1-(1-Thioacetylindolin-5-yl)sulfonic acid | 1-(1-Thioacetylindolin-7-yl)sulfonic acid |

The saturated five-membered ring of the indoline system can undergo several transformations, distinguishing its chemistry from that of its aromatic counterpart, indole (B1671886). One of the primary reactions is oxidation (dehydrogenation) to afford the corresponding N-thioacetyl indole derivative. This aromatization can be achieved using various oxidizing agents.

Additionally, the indoline ring can be susceptible to ring-opening reactions under certain conditions, although this is less common than dehydrogenation. Palladium-catalyzed reactions have been developed for the synthesis and functionalization of indoline structures, including methods for creating spiro-fused systems or introducing substituents. chemrxiv.orgorganic-chemistry.org

Regioselectivity in Electrophilic Aromatic Substitution Reactions

Cycloaddition Reactions Involving the Thioamide Moiety

The thioamide moiety can participate in cycloaddition reactions, although not typically as a direct 1,3-dipole itself. A common pathway involves the initial reaction of the thiocarbonyl sulfur with a carbene or carbenoid, generated from precursors like diazo compounds. uzh.chbohrium.com This step forms a highly reactive thiocarbonyl ylide intermediate.

A thiocarbonyl ylide is a sulfur-centered 1,3-dipole. Once formed, it can readily undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkene or alkyne, to form a five-membered heterocyclic ring. uzh.chbeilstein-journals.org The regioselectivity and stereoselectivity of such cycloadditions are often high. researchgate.netresearchgate.net This two-step sequence—ylide formation followed by cycloaddition—provides a powerful method for constructing complex heterocyclic systems from thioamides.

Figure 2: General scheme for a [3+2] cycloaddition reaction involving a thiocarbonyl ylide derived from this compound.

Figure 2: General scheme for a [3+2] cycloaddition reaction involving a thiocarbonyl ylide derived from this compound.

Mechanistic Investigations of Novel Transformations

The exploration of new chemical transformations is crucial for the advancement of organic synthesis. For thioamides, including this compound, research into their reactivity provides pathways to a diverse range of other functional groups and heterocyclic systems. Mechanistic investigations, combining experimental and computational methods, are key to understanding and optimizing these transformations.

Influence of Catalysis on Reaction Pathways

Catalysis plays a pivotal role in directing the outcome of chemical reactions by providing alternative, lower-energy pathways. For thioamides, various catalytic systems have been developed to facilitate their transformation into other valuable compounds, most notably their corresponding amides (a desulfurization reaction).

The conversion of thioamides to amides often requires the activation of the thiocarbonyl group. This can be achieved through different catalytic strategies:

Metal-Based Catalysis: Gold(III) bromide has been shown to promote the hydrolysis of N-cyclohexylthiobenzamide to the corresponding amide. google.com Kinetic and spectroscopic studies suggest the rapid formation of an S-amide–gold(III) adduct as a key intermediate. google.com The decomposition of this adduct is the slow step, and its rate is influenced by the charge on the gold atom and the nature of its other ligands. google.com Similarly, zirconium(IV) chloride in the presence of hydrogen peroxide provides an efficient system for the desulfurization of a variety of thioamides. nih.gov This method is notable for its mild conditions and chemoselectivity. nih.gov

Non-Metal Catalysis and Reagent-Mediated Transformations: A simple and practical method for the conversion of thioamides to amides utilizes tetrabutylammonium (B224687) bromide (Bu4NBr) as the sole reagent. researchgate.net Interestingly, this reaction is dependent on the presence of oxygen, as no product is formed under an inert atmosphere, suggesting an oxygen-mediated mechanism. The exact role of the bromide and oxygen is still under investigation, but it highlights a metal-free approach to this transformation. researchgate.net Iodine has also been employed for the dehydrosulfurization of thioamides to nitriles, demonstrating another catalytic pathway for thioamide reactivity. researchgate.net

The choice of catalyst and reaction conditions can significantly influence the reaction pathway and the final product. For example, in the reaction of secondary thioamides with diaryliodonium salts, the absence of a transition metal catalyst leads to S-arylation for acyclic thioamides and N-arylation for thiolactams. This selectivity underscores the subtle electronic and steric factors that can be exploited to control the reaction outcome.

The table below summarizes the conditions for the conversion of thioamides to amides using different catalytic systems, based on studies of analogous compounds.

| Thioamide Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) of Amide | Reference |

| Thiobenzanilide | Bu4NBr | NMP-DMSO-DMF | 100 | 77 | researchgate.net |

| N-Thiobenzoylaniline | H4SiW12O40 | Acetonitrile (B52724) | Reflux | 96 | |

| Various Thioamides | H2O2/ZrCl4 | Ethanol | 25 | 85-98 | nih.gov |

Applications in Chemical Synthesis and Materials Science Research

As a Building Block in Organic Synthesis

In the realm of organic synthesis, 1-(Indolin-1-yl)ethanethione serves as a crucial building block, providing a scaffold for the construction of more complex molecular architectures. minakem.combeilstein-journals.orgthieme.de Its reactivity allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse organic compounds.

Precursor to Diverse Heterocyclic Scaffolds

The indoline (B122111) nucleus is a prominent feature in many biologically active compounds and natural products. nih.gov Consequently, this compound is an important precursor for the synthesis of a wide array of heterocyclic scaffolds. bldpharm.comresearchgate.netresearchgate.net The presence of the thioamide functional group provides a reactive handle for cyclization reactions, leading to the formation of various fused and substituted heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their potential pharmacological activities. nih.govchemicalpapers.com

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. nih.goverciyes.edu.trcsic.es These reactions are prized for their atom economy and ability to generate molecular diversity rapidly. erciyes.edu.tr The indole (B1671886) structure, a close relative of indoline, is known to participate readily in MCRs. nih.gov While specific examples detailing the use of this compound in MCRs are not extensively documented in the provided search results, the reactivity of the indoline core suggests its potential as a valuable component in such reactions for the synthesis of complex heterocyclic libraries.

Role in the Synthesis of Chemically Complex Indoline Derivatives

The indoline scaffold is a core component of numerous pharmaceuticals and biologically active molecules used to treat a range of conditions, including cancer and inflammatory diseases. nih.govnih.gov The synthesis of complex indoline derivatives is therefore a significant area of research. chemicalpapers.comnih.gov this compound can serve as a starting point for the elaboration of the indoline ring system, allowing for the introduction of various substituents and functional groups to modulate the biological activity of the resulting derivatives. nih.gov

| Derivative Type | Synthetic Approach | Potential Application |

| Substituted Indolines | Modification of the thioacetyl group and/or the indoline ring | Development of new therapeutic agents nih.govnih.gov |

| Fused Indoline Heterocycles | Intramolecular cyclization reactions | Creation of novel chemical entities for drug discovery nih.gov |

Potential as Ligands in Coordination Chemistry

The sulfur and nitrogen atoms within this compound present potential coordination sites for metal ions. ekb.eglibretexts.orglibretexts.org Ligands containing both soft (sulfur) and borderline (nitrogen) donor atoms are of great interest in coordination chemistry due to their ability to form stable complexes with a variety of metals. nih.gov The resulting metal complexes can exhibit interesting catalytic, electronic, or magnetic properties. The geometry of the ligand field can influence the redox state of the metal, which is a key principle in designing coordination complexes with specific functions. nih.gov While direct studies on the coordination chemistry of this compound are not detailed in the provided results, its structural features suggest it could act as a bidentate or monodentate ligand, opening avenues for the synthesis of new coordination compounds with potential applications in catalysis and materials science. mdpi.com

Application in the Development of Advanced Organic Materials (e.g., dyes, pigments, polymers)

The development of advanced organic materials with tailored properties is a rapidly growing field of research. aom.companyaom.company Organic molecules with extended π-systems and heteroatoms often exhibit interesting optical and electronic properties, making them suitable for applications such as dyes, pigments, and components of polymers. openmedicinalchemistryjournal.commdpi.com The indoline moiety is a known chromophore, and its incorporation into larger conjugated systems can lead to materials with specific light-absorbing or emitting properties.

While the direct application of this compound in the synthesis of polymers was not explicitly found, the functional groups present in the molecule offer handles for polymerization reactions. sioc-journal.cnekb.eggatech.edu For instance, the thioamide could potentially be converted to other functional groups that are amenable to polymerization. The synthesis of polymers containing heterocyclic units is an active area of research for creating materials with novel electronic and optical properties. mdpi.com

| Material Type | Synthetic Strategy | Potential Application |

| Dyes and Pigments | Incorporation into larger conjugated systems | Colorants for various applications openmedicinalchemistryjournal.com |

| Polymers | Functional group transformation followed by polymerization | Advanced materials with tailored optoelectronic properties gatech.edunih.gov |

Advanced Analytical Methodologies for Research on 1 Indolin 1 Yl Ethanethione

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 1-(Indolin-1-yl)ethanethione, allowing for its separation from starting materials, byproducts, and impurities. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile compounds like this compound. torontech.com It is extensively used for both final product purity assessment and for real-time monitoring of reaction progress. chromatographyonline.comaxcendcorp.com

Method Development and Optimization: The development of a robust HPLC method involves the careful selection and optimization of the stationary phase, mobile phase, and detector settings to achieve adequate separation and sensitivity. For a compound like this compound, a reversed-phase HPLC method is typically the most effective approach.

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice due to its versatility in separating a wide range of organic molecules. cetjournal.itturkjps.org Column dimensions, such as length and internal diameter, along with particle size, are selected to balance resolution and analysis time.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is often employed. foliamedica.bg The buffer, often containing a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid, helps to ensure sharp, symmetrical peak shapes by controlling the ionization state of the analyte. cetjournal.it

Detection: A Diode Array Detector (DAD) or UV-Vis detector is standard, as the aromatic and thioamide components of this compound are expected to absorb UV light. measurlabs.com The DAD offers the advantage of collecting spectra across the entire peak, which is useful for peak purity analysis. torontech.com

Purity Assessment: Once a separation method is developed, it can be used to assess the purity of a synthesized batch of this compound. Purity is often calculated using the area normalization method, where the area of the main compound peak is expressed as a percentage of the total area of all peaks in the chromatogram. torontech.com Peak purity can be further verified using a DAD to check for spectral homogeneity across the peak, which helps to identify co-eluting impurities. chromatographyonline.comchromatographyonline.com However, this method has limitations if impurities have very similar spectra or are present at very low levels. chromatographyonline.comchromatographyonline.com

Reaction Monitoring: HPLC is invaluable for monitoring the progress of the synthesis of this compound. By taking small aliquots from the reaction mixture at various time points, an analyst can track the consumption of starting materials (e.g., indoline) and the formation of the product. researchgate.net This data provides critical insights into reaction kinetics, helping to determine the optimal reaction time and identify the formation of any significant byproducts. chromatographyonline.com Modern online HPLC systems can even automate this process, providing near real-time data for process optimization. axcendcorp.comchemrxiv.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Instrument | High-Performance Liquid Chromatograph | To perform the separation. |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. rjptonline.org |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase. cetjournal.it |

| Mobile Phase B | Acetonitrile | Organic component of the mobile phase. turkjps.org |

| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | To move the mobile phase through the column. foliamedica.bg |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

| Detector | Diode Array Detector (DAD) | To detect and quantify UV-absorbing compounds. measurlabs.com |

| Wavelength | 254 nm (or λmax of analyte) | Wavelength for monitoring and quantification. |

| Injection Vol. | 10 µL | Volume of sample introduced into the system. |

Gas Chromatography (GC) is the preferred technique for separating and analyzing volatile and thermally stable compounds. thermofisher.com In the context of synthesizing this compound, GC is not used to analyze the product itself due to its low volatility. Instead, it is an excellent tool for assessing the purity of volatile starting materials, such as indoline (B122111), and for detecting any volatile byproducts or residual solvents in the final product. ccsknowledge.com

A typical GC system uses an inert carrier gas (e.g., helium or nitrogen) to move the vaporized sample through a capillary column. thermofisher.comresearchgate.net The column's stationary phase separates components based on their boiling points and polarity. ccsknowledge.com For general-purpose screening of organic compounds, a low-polarity column like one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent) is often used. researchgate.net A Flame Ionization Detector (FID) is commonly employed due to its high sensitivity to hydrocarbons. researchgate.net

Table 2: Example GC Conditions for Analysis of Volatile Precursors

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Instrument | Gas Chromatograph with FID | To separate and detect volatile compounds. |

| Column | Rtx-5, 30 m x 0.25 mm, 0.25 µm | General-purpose column for volatile organics. |

| Carrier Gas | Helium or Nitrogen | Mobile phase for carrying the sample. researchgate.net |

| Inlet Temperature | 250 °C | To ensure rapid vaporization of the sample. |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C | Temperature program to separate compounds by boiling point. |

| Detector | Flame Ionization Detector (FID) | Sensitive detection of organic compounds. |

| Detector Temp. | 300 °C | To prevent condensation of analytes. |

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Purity Assessment and Reaction Monitoring

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, provide a much greater depth of information than either technique alone.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that has become essential for impurity profiling in pharmaceutical development and chemical research. chimia.ch It is ideally suited for detecting and identifying unknown, low-level impurities and reaction byproducts in the synthesis of this compound. rjptonline.orgnih.gov

In this technique, the HPLC system separates the components of the mixture. Each component then enters the mass spectrometer, where it is ionized (e.g., by Electrospray Ionization, ESI) and its mass-to-charge ratio (m/z) is determined. nih.gov For structural elucidation, a specific ion (a "precursor ion") is selected and fragmented, and the m/z of the resulting "product ions" are measured. This MS/MS spectrum provides a fragmentation pattern that acts as a structural fingerprint. nih.govijpras.com

This is particularly useful for identifying:

Process Impurities: Byproducts arising from side reactions or unreacted starting materials.

Degradation Products: Compounds formed if this compound degrades under certain conditions.

Reaction Intermediates: In the context of "metabolite identification," this refers to identifying transient species or unexpected products formed during the chemical reaction, providing mechanistic insights. mdpi.com

The high sensitivity of LC-MS/MS allows for the detection and identification of impurities at levels below 0.1%, which is often required for regulatory purposes in pharmaceutical chemistry. chimia.ch

Table 3: LC-MS/MS Strategy for Impurity Identification

| Step | Technique | Purpose |

|---|---|---|

| 1. Separation | HPLC/UPLC | Separates the main compound from impurities based on retention time. nih.gov |

| 2. Full Scan MS | Mass Spectrometry (MS) | Detects all ionizable compounds and determines their molecular weights (m/z). |

| 3. Ion Selection | Quadrupole | Isolates a specific precursor ion of interest (e.g., an unknown impurity). |

| 4. Fragmentation | Collision Cell (CID) | Fragments the selected precursor ion to generate product ions. plos.org |

| 5. MS/MS Analysis | Mass Spectrometry (MS) | Measures the m/z of the product ions to create a fragmentation spectrum. |

| 6. Identification | Data Analysis | The fragmentation pattern is used to deduce the structure of the impurity. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS for the definitive analysis of complex volatile mixtures. thermofisher.comnih.gov During the synthesis of this compound, GC-MS can be used to identify residual solvents, unreacted volatile starting materials, and any volatile byproducts with high confidence. thermofisher.com

After components are separated by the GC column, they enter the mass spectrometer, where they are typically fragmented by a high-energy electron beam (Electron Ionization, EI). nih.gov The resulting mass spectrum shows a unique fragmentation pattern for each compound. This pattern can be compared against extensive spectral libraries (e.g., NIST, Wiley) to provide a positive identification. researchgate.net This makes GC-MS a powerful tool for confirming the identity of known compounds and identifying unknowns in a reaction mixture. thermofisher.com

Table 4: Hypothetical GC-MS Analysis of a Crude Reaction Mixture

| Retention Time (min) | Compound Identity | Basis of Identification | Relevance |

|---|---|---|---|

| 4.5 | Toluene | Library Match | Reaction Solvent |

| 9.8 | Indoline | Library Match | Unreacted Starting Material |

LC-MS/MS for Impurity Profiling and Metabolite Identification (in chemical reactions)

Advanced Spectroscopic Techniques for Quantitative Analysis in Research Contexts

While chromatography is essential for separation, spectroscopic techniques are often employed for precise quantitative analysis, especially in research where certified standards of the analyte may not be available. sci-hub.semdpi.com

Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical method because the signal intensity is directly proportional to the number of atomic nuclei, independent of the molecule's structure. mdpi.com Quantitative NMR (qNMR) allows for the precise determination of the concentration or purity of a compound like this compound without requiring a calibration curve from the analyte itself. americanpharmaceuticalreview.com

The method involves adding a known amount of a certified internal standard to a precisely weighed sample of the analyte. mdpi.com By comparing the integral of a well-resolved, unique signal from this compound with a signal from the internal standard, its absolute quantity can be calculated with high accuracy. mdpi.com This makes qNMR a powerful tool for characterizing new chemical entities and for the certification of reference materials.

UV-Vis Spectroscopy: UV-Visible (UV-Vis) spectroscopy is a simple, robust, and widely accessible technique for quantitative analysis based on the Beer-Lambert law. sci-hub.seupi.edu While it lacks the selectivity of chromatographic methods, it can be highly effective for quantifying a purified sample of this compound or as a detector for HPLC. libretexts.org For direct quantification, a calibration curve is first prepared by measuring the absorbance of several solutions of the pure compound at known concentrations. upi.edu The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve. The key is to select a wavelength (λmax) where the analyte absorbs strongly and potential interferences absorb weakly. libretexts.org

Table 5: Comparison of Quantitative Techniques

| Technique | Principle | Requirement | Advantage |

|---|---|---|---|

| qNMR | Signal area is proportional to the number of nuclei. mdpi.com | Certified internal standard of a different compound. | Primary method, no analyte-specific standard needed, high precision. americanpharmaceuticalreview.com |

| UV-Vis | Absorbance is proportional to concentration (Beer-Lambert Law). upi.edu | Calibration curve from pure analyte standard. | Simple, fast, inexpensive, non-destructive. sci-hub.se |

| HPLC-UV | Peak area is proportional to concentration. torontech.com | Calibration curve from pure analyte standard. | High selectivity, can quantify in mixtures. libretexts.org |

UV-Visible Spectroscopy for Concentration Determination and Reaction Kinetics

UV-Visible spectroscopy is a versatile and widely used analytical technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. upi.eduazooptics.com The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu

For the concentration determination of this compound, a calibration curve must first be established. This involves preparing a series of standard solutions with known concentrations of the compound and measuring their absorbance at a specific wavelength (λmax), which corresponds to the maximum absorption of the compound. upi.edu The λmax for a given compound is a characteristic feature and allows for maximum sensitivity. While the specific UV-Vis spectrum for this compound is not widely published, related indole (B1671886) derivatives typically exhibit strong absorption in the UV region, often around 280 nm. cetjournal.itmostwiedzy.pl The thioamide group may also contribute to the absorption profile. The absorbance values are then plotted against the corresponding concentrations to generate a linear calibration curve. The concentration of an unknown sample of this compound can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Table 1: Illustrative Data for Calibration Curve of this compound

| Concentration (µM) | Absorbance at λmax |

| 10 | 0.152 |

| 20 | 0.305 |

| 40 | 0.610 |

| 60 | 0.914 |

| 80 | 1.220 |

| 100 | 1.525 |

Note: This data is hypothetical and for illustrative purposes only. Actual absorbance values would need to be determined experimentally.

In addition to concentration determination, UV-Visible spectroscopy is a powerful tool for studying reaction kinetics. By monitoring the change in absorbance of this compound over time, the rate of a reaction involving the compound can be determined. For instance, if this compound is consumed in a reaction, its absorbance at λmax will decrease over time. By plotting absorbance versus time, the reaction order and the rate constant can be elucidated. This is particularly useful for studying its degradation, stability, or its interaction with other molecules.

Fluorimetric Methods (if applicable)

Fluorimetric methods, or fluorescence spectroscopy, are highly sensitive techniques used for the detection and quantification of fluorescent compounds. These methods rely on the principle that certain molecules, known as fluorophores, absorb light at a specific wavelength (excitation wavelength) and then emit light at a longer wavelength (emission wavelength).

The applicability of fluorimetric methods to this compound would depend on whether the compound itself is fluorescent or can be converted into a fluorescent derivative. Many indole derivatives are known to be fluorescent, which is a property often utilized in their analysis. mostwiedzy.pl The indole moiety within the this compound structure suggests a potential for intrinsic fluorescence. However, the presence of the ethanethione group, which contains a sulfur atom, could potentially quench this fluorescence.

Should this compound exhibit native fluorescence, this method would offer significantly lower detection limits compared to UV-Visible spectroscopy. The analysis would involve determining the optimal excitation and emission wavelengths and then constructing a calibration curve by plotting fluorescence intensity against concentration. If the compound is not naturally fluorescent, the use of a derivatizing agent that introduces a fluorescent tag could be explored.

As there is limited specific information in the public domain regarding the fluorescent properties of this compound, the applicability of fluorimetric methods would need to be experimentally verified.

Derivatization Strategies for Enhanced Analytical Detection and Separation in Research

Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a particular analytical method. For a molecule like this compound, derivatization can be employed to improve its volatility for gas chromatography (GC) or to enhance its detectability in high-performance liquid chromatography (HPLC). sigmaaldrich.com

The primary functional group available for derivatization in this compound, apart from potential reactions on the aromatic ring, is the thioamide group. Thioamides can undergo several types of reactions that could be adapted for analytical purposes. For instance, they can be alkylated at the sulfur atom or undergo reactions at the nitrogen atom after conversion.

For GC analysis, where volatility is key, derivatization is often necessary for polar compounds. sigmaaldrich.com Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov While the thioamide group itself does not have a readily available active hydrogen for direct silylation, derivatization could potentially target the nitrogen atom under specific conditions or if the thioamide is hydrolyzed to the corresponding amide.

Another potential derivatization strategy for GC-MS analysis could involve acylation. Reagents like acetic anhydride (B1165640) can be used to introduce an acetyl group, which can improve chromatographic properties. mdpi.com

For HPLC analysis, derivatization is typically used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, respectively. If the intrinsic UV absorption or fluorescence of this compound is insufficient for the desired sensitivity, a derivatizing agent containing a highly absorbing or fluorescent moiety could be reacted with the molecule.

Table 2: Potential Derivatization Strategies for this compound

| Analytical Technique | Derivatization Reagent | Target Functional Group (Proposed) | Purpose |

| GC-MS | Silylation Agents (e.g., BSTFA, MTBSTFA) | N-H (after potential tautomerization or reaction) | Increase volatility and thermal stability. sigmaaldrich.comnih.gov |

| GC-MS | Acylation Agents (e.g., Acetic Anhydride) | N-H or S-H (after potential tautomerization) | Improve chromatographic peak shape and volatility. mdpi.com |

| HPLC-UV/Fluorescence | Dansyl Chloride | Amine (if formed via reaction) | Introduce a fluorescent tag for enhanced detection. |

| HPLC-UV | Benzoyl Chloride | Amine (if formed via reaction) | Introduce a strong chromophore for enhanced UV detection. |

Note: These are proposed strategies based on the known reactivity of related functional groups. The feasibility and specific reaction conditions would require experimental investigation.

The selection of a derivatization strategy will depend on the analytical goals, the sample matrix, and the available instrumentation. Method development and validation would be essential to ensure the reliability of any derivatization-based analytical procedure for this compound.

Future Research Directions and Open Questions in Indolinethione Chemistry

Exploration of Novel Synthetic Pathways to 1-(Indolin-1-yl)ethanethione

The conventional synthesis of thioamides often involves the thionation of the corresponding amide. For this compound, this would entail the treatment of its oxygen analog, 1-acetylindoline (B31821), with a thionating agent. Reagents like tetraphosphorus (B14172348) decasulfide (P₄S₁₀) or Lawesson's reagent are standard for this transformation. chemrxiv.orgmdpi.comsantiago-lab.com Studies on related molecules, such as the successful thionation of 3-acetylindole (B1664109) at elevated temperatures using a P₄S₁₀-pyridine complex, suggest the feasibility of this approach. nih.govresearchgate.net

However, the future of organic synthesis lies in the development of milder, more efficient, and sustainable methods. Several modern strategies for thioamide synthesis have emerged that could be adapted for this compound, representing a significant area for future investigation:

Visible-Light-Driven Multicomponent Reactions: Recent advances have demonstrated the synthesis of thioamides and thiolactams from amines, carbon disulfide, and olefins under visible light. nih.govresearcher.life Exploring the application of these photoredox-catalyzed methods to indoline (B122111) could provide a greener and more versatile entry to the target compound and its derivatives.

Catalytic Couplings: A nickel-catalyzed, one-pot method for coupling in situ-generated thiocarbamoyl fluorides with boronic acids presents an innovative route to thioamides. researcher.life Adapting this methodology for the synthesis of this compound could expand the substrate scope and functional group tolerance.

Nitroalkane-Based Synthesis: The reaction of nitroalkanes with amines, activated by elemental sulfur, has been identified as a novel pathway to thioamides. chemrxiv.org Investigating the viability of this reaction with indoline as the amine component could open up new synthetic possibilities.

Deeper Mechanistic Understanding of Key Reactions

A thorough understanding of reaction mechanisms is fundamental to exploiting a compound's synthetic potential. For this compound, several key reactions warrant deeper mechanistic investigation.

The thionation process itself, particularly with Lawesson's reagent, is understood to proceed through a reactive dithiophosphine ylide intermediate that forms a thiaoxaphosphetane with the carbonyl group, followed by a cycloreversion. mdpi.comresearchgate.net However, the specific kinetics and potential side reactions for the 1-acetylindoline substrate remain to be studied.

Future research should focus on the reactions where the thioamide itself is a reactant. Thioamides are valuable intermediates in the synthesis of sulfur-containing heterocycles like thiazoles and thiazolines. chemrxiv.orgresearchgate.netresearchgate.net Elucidating the mechanisms by which this compound can be converted into more complex fused-ring systems is a primary open question.

Furthermore, the direct transamidation of thioamides—the conversion of one thioamide into another—has historically been challenging. A recently developed method involving N-Boc activation to achieve ground-state destabilization of the thioamide bond has made this transformation more accessible. nih.govrsc.org Applying this strategy to this compound and studying the mechanism, likely via a tetrahedral intermediate as suggested by DFT studies, could unlock new synthetic routes to diverse analogs. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful lens through which to predict molecular properties and reactivity, guiding experimental work. schrodinger.com While specific computational studies on this compound are not yet reported, the application of these methods represents a significant future research direction.

Density Functional Theory (DFT) has been successfully used to study related indole (B1671886) derivatives and thioamides. metu.edu.traip.org For future work on this compound, computational modeling could address several key areas:

Structural and Electronic Properties: DFT calculations can determine optimized geometries, electrostatic potential surfaces, and frontier molecular orbital energies (HOMO-LUMO). metu.edu.tr This data would provide insight into the molecule's stability and sites of electrophilic and nucleophilic reactivity.

Reaction Mechanisms: Computational studies can map the energy profiles of potential reaction pathways, such as its hydrolysis, transamidation, or cyclization reactions, to validate proposed mechanisms and predict reaction feasibility. researchgate.netnih.gov

Predictive Properties: Molecular dynamics (MD) simulations and quantum chemical methods can be used to predict the potential of this compound in materials applications, for instance, by modeling its adsorption on metal surfaces to evaluate its efficacy as a corrosion inhibitor. mdpi.comchemrevlett.com

Development of New Applications in Materials and Synthetic Chemistry

The unique properties of the thioamide group suggest that this compound could find applications beyond being a simple chemical entity. nih.govspringerprofessional.de

In synthetic chemistry , its role as a precursor is a promising avenue. Thioamides are established building blocks for a variety of heterocycles. chemrxiv.org Future work should explore the use of this compound to construct novel indoline-fused thiazoles or other sulfur-nitrogen heterocycles, which are scaffolds of interest in medicinal chemistry.

In materials chemistry , the indoline core and the thioamide functionality suggest at least two potential applications:

Corrosion Inhibition: Indole derivatives have been shown to be effective corrosion inhibitors for mild steel in acidic media, forming a protective barrier on the metal surface. mdpi.com The presence of a soft sulfur atom in the thioamide group of this compound could enhance its binding affinity to metal surfaces, making it a potentially superior corrosion inhibitor. This hypothesis warrants experimental and computational validation.

Coordination Chemistry: Thioamides can act as versatile ligands for transition metals, forming complexes with interesting redox and luminescent properties. springerprofessional.de Investigating the coordination chemistry of this compound could lead to new materials with applications as sensors or in polymer-hybrid systems.

Design of Structurally Diverse N-Substituted Ethanethione Analogs for Chemical Exploration

A systematic exploration of structure-activity and structure-property relationships is a cornerstone of chemical research. The synthesis of a diverse library of analogs based on the this compound scaffold is a logical and important future direction.

The synthesis of a wide variety of N-substituted indoline precursors is well-documented, allowing for modifications at various positions of the heterocyclic ring. organic-chemistry.orgresearchgate.net By synthesizing analogs with different electronic and steric properties (e.g., by introducing electron-donating or electron-withdrawing groups to the benzene (B151609) ring) and subsequently performing the thionation reaction, a library of derivatives could be generated.

The feasibility of this approach is supported by patent literature, which describes the synthesis of 1-(5-(pyridin-3-yl)indolin-1-yl)ethanethione as a potential aldosterone (B195564) synthase inhibitor. google.com This demonstrates that the indoline ring can be functionalized prior to the creation of the thioamide.

Such a library of analogs would be invaluable for:

Probing Reaction Mechanisms: Understanding how electronic and steric factors influence the rates and outcomes of key reactions.

Tuning Material Properties: Systematically modifying the structure to optimize performance as corrosion inhibitors, ligands, or other functional materials.

Chemical Biology Exploration: Creating a diverse set of molecules for screening in biological assays to identify new lead compounds, building on the known importance of thioamides as amide isosteres in medicinal chemistry. chemrxiv.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.